Proguanil hydrochloride

Descripción general

Descripción

It is often used in combination with other antimalarial drugs such as chloroquine or atovaquone to enhance its efficacy . Proguanil hydrochloride is a biguanide derivative that is converted in the liver to its active metabolite, cycloguanil, which inhibits the enzyme dihydrofolate reductase, crucial for the reproduction of the malaria parasite .

Métodos De Preparación

The synthesis of proguanil hydrochloride involves several steps. One common method includes the reaction of p-chlorophenyldicyanamide with isopropylamine in the presence of copper sulfate pentahydrate in ethanol . The reaction proceeds as follows:

Step 1:

p-Chlorophenyldicyanamide is reacted with isopropylamine.Step 2: The reaction mixture is heated and stirred in ethanol.

Step 3: Copper sulfate pentahydrate is added to catalyze the reaction.

Step 4: The product, this compound, is isolated and purified.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Análisis De Reacciones Químicas

Proguanil hydrochloride undergoes several types of chemical reactions:

Oxidation: Proguanil can be oxidized to form its active metabolite, cycloguanil.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Proguanil can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include cycloguanil and various substituted derivatives .

Aplicaciones Científicas De Investigación

Treatment of Malaria

Proguanil hydrochloride is primarily used in combination with atovaquone (Malarone) for:

- Treatment of Acute Malaria : Clinical trials have shown that this combination achieves high cure rates (up to 99%) for uncomplicated falciparum malaria. In one study conducted in northern Peru, patients treated with atovaquone/proguanil had a cure rate of 100%, compared to significantly lower rates with chloroquine .

- Prophylaxis : Proguanil is also used as a prophylactic treatment against malaria. It is recommended to start treatment 1-2 days before entering a malaria-endemic area and continue for a week after leaving .

Efficacy Against Multiple Plasmodium Species

Beyond P. falciparum, this compound has demonstrated efficacy against other species such as P. vivax, although it requires additional treatment (primaquine) to prevent relapses from hepatic stages .

Case Study 1: Efficacy in High Resistance Areas

A clinical trial in Peru highlighted the effectiveness of atovaquone/proguanil in areas with high chloroquine resistance. The study reported that patients receiving this combination had a 100% cure rate, showcasing its potential as a first-line treatment option where resistance is prevalent .

Case Study 2: Adverse Effects and Management

A notable case involved a medical student who experienced esophageal ulcers after taking atovaquone/proguanil without sufficient water. This case emphasizes the importance of adhering to administration guidelines to mitigate adverse effects associated with oral medications .

Data Tables

| Application | Description | Efficacy Rate |

|---|---|---|

| Treatment of Malaria | Used in combination with atovaquone for acute malaria treatment | Up to 99% |

| Prophylaxis | Preventive measure against malaria during travel to endemic areas | Highly effective |

| Resistance Management | Effective against drug-resistant strains of Plasmodium falciparum | 100% in trials |

Mecanismo De Acción

Proguanil hydrochloride exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase in the malaria parasite . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. As a result, the parasite’s nuclear division is halted, preventing its reproduction and spread within the host .

Comparación Con Compuestos Similares

Proguanil hydrochloride is often compared with other antimalarial drugs such as chloroquine, pyrimethamine, and atovaquone . While all these compounds are used to treat malaria, this compound is unique in its ability to inhibit dihydrofolate reductase specifically in the malaria parasite, making it highly effective in combination therapies . Similar compounds include:

Chloroquine: A widely used antimalarial that targets the parasite’s heme detoxification pathway.

Pyrimethamine: Another dihydrofolate reductase inhibitor used in combination with sulfadoxine.

Atovaquone: Often used in combination with this compound for its synergistic effects.

This compound’s unique mechanism of action and its effectiveness in combination therapies make it a valuable tool in the fight against malaria.

Actividad Biológica

Proguanil hydrochloride is an antimalarial compound primarily used in the prevention and treatment of malaria, particularly caused by Plasmodium falciparum and Plasmodium vivax. Its biological activity is largely attributed to its metabolite, cycloguanil, which acts as a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite. This article explores the mechanisms of action, efficacy, safety, and clinical implications of this compound, supported by data tables and case studies.

Proguanil is classified as a biguanide. Upon administration, it is metabolized in the liver to cycloguanil, which inhibits DHFR, an enzyme crucial for folate metabolism and DNA synthesis in the parasite. The inhibition leads to a blockade in the biosynthesis of purines and pyrimidines, essential for cell division and multiplication of the malaria parasite .

Key Mechanisms:

- Inhibition of Dihydrofolate Reductase : Cycloguanil effectively inhibits DHFR in Plasmodium species.

- Synergistic Action with Atovaquone : In combination therapies such as Malarone (atovaquone/proguanil), proguanil enhances the efficacy against drug-resistant strains of P. falciparum by targeting mitochondrial functions .

Pharmacokinetics

- Absorption : Proguanil is rapidly absorbed after oral administration, with bioavailability significantly enhanced when taken with food.

- Protein Binding : Approximately 75% of proguanil binds to plasma proteins.

- Metabolism : The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes to form cycloguanil .

- Elimination : The half-life of proguanil is about 16.5 hours, with around 60% excreted unchanged in urine .

Efficacy and Safety

Proguanil has demonstrated high efficacy rates in both prophylactic and therapeutic settings against malaria. A systematic review indicated that atovaquone/proguanil has a prophylactic efficacy of 95.8% compared to placebo .

Efficacy Data:

| Study Type | Treatment Group | Cure Rate (%) | Significance |

|---|---|---|---|

| Phase 1 | Atovaquone/Proguanil | 100% (14/14) | P<0.0001 vs Chloroquine |

| Phase 2 | Atovaquone/Proguanil | 100% (5/5) | Not significant vs Pyrimethamine/Sulfadoxine |

| Meta-Analysis | Atovaquone/Proguanil | 95.8% | Superior to placebo |

Case Studies

- Efficacy in Drug-Resistant Regions : In northern Peru, proguanil combined with atovaquone showed a cure rate of 100% for acute falciparum malaria in areas with high chloroquine resistance .

- Adverse Events : A case report highlighted esophageal ulcers in a healthy individual due to improper ingestion of atovaquone/proguanil tablets without water, illustrating the importance of proper administration methods .

Clinical Implications

Proguanil is generally well-tolerated, with few severe adverse effects reported. Common side effects include gastrointestinal disturbances and transient hair loss . Its high therapeutic index makes it suitable for use even in populations at risk for severe malaria complications.

Recommendations:

- Usage in Malaria Endemic Areas : Proguanil is recommended for travelers to malaria-endemic regions as part of combination therapy.

- Considerations for Special Populations : Caution is advised in patients with renal dysfunction due to altered pharmacokinetics.

Propiedades

Número CAS |

637-32-1 |

|---|---|

Fórmula molecular |

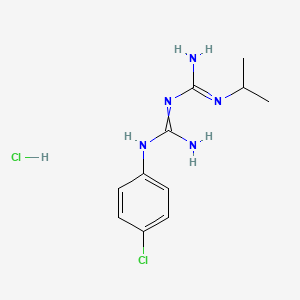

C11H17Cl2N5 |

Peso molecular |

290.19 g/mol |

Nombre IUPAC |

(1Z)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |

Clave InChI |

SARMGXPVOFNNNG-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

SMILES isomérico |

CC(C)N=C(N)/N=C(/N)\NC1=CC=C(C=C1)Cl.Cl |

SMILES canónico |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

637-32-1 500-92-5 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

500-92-5 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Proguanil Hydrochloride; Paludrine; Chloroguanide hydrochloride; Proguanil HCl; Chloroquanil; Zeneca Brand of Chloroguanide Hydrochloride; Chloroguanide Hydrochloride; Hydrochloride, Chloroguanide; Hydrochloride, Proguanil; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.